molecular formula C15H17F3N2O2 B2432722 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea CAS No. 1421508-07-7

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Cat. No.: B2432722
CAS No.: 1421508-07-7
M. Wt: 314.308
InChI Key: RRKJEBVINMRXPE-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a but-2-yn-1-yl group attached to a urea backbone

Properties

IUPAC Name

1-propan-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-11(2)20-14(21)19-8-3-4-9-22-13-7-5-6-12(10-13)15(16,17)18/h5-7,10-11H,8-9H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJEBVINMRXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.

    Alkyne Formation: The phenoxy intermediate is then subjected to a Sonogashira coupling reaction with an alkyne precursor to form the but-2-yn-1-yl group.

    Urea Formation: The final step involves the reaction of the alkyne intermediate with isopropyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that urea derivatives, including those similar to 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of diaryl urea derivatives were synthesized and evaluated for their activity against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. One derivative demonstrated an IC50 value of 2.39 μM against A549 cells, indicating potent activity comparable to established treatments like sorafenib .

Table 1: Anticancer Activity of Urea Derivatives

CompoundTarget Cell LineIC50 Value (μM)
This compoundA549TBD
Diaryl Urea Derivative 7uA5492.39
SorafenibA5492.12

Herbicidal Properties

Beyond medicinal uses, compounds like this compound are being explored for their herbicidal properties. The trifluoromethyl group is known to enhance the biological activity of herbicides by improving their lipophilicity and metabolic stability in plants .

Table 2: Herbicidal Activity of Urea Derivatives

CompoundTarget Weed SpeciesEfficacy (%)
This compoundVariousTBD
Trifluoromethyl Urea DerivativeCommon Weeds>80%

Synthesis and Evaluation Studies

Research has shown that synthesizing new urea derivatives can lead to compounds with enhanced biological activity. For example, a study synthesized several urea derivatives and tested them against the National Cancer Institute's panel of human cancer cell lines, revealing promising results that suggest further exploration into this class of compounds for therapeutic use .

Computational Studies

Computational modeling has been employed to predict the interaction of these compounds with target proteins involved in cancer progression. Molecular docking studies indicated that certain structural components of urea derivatives form critical interactions with amino acid residues in target proteins, thereby validating their potential as drug candidates .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The phenoxy and but-2-yn-1-yl groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-3-(3-trifluoromethylphenyl)urea: Lacks the but-2-yn-1-yl group, resulting in different chemical properties and reactivity.

    1-Isopropyl-3-(4-(3-chlorophenoxy)but-2-yn-1-yl)urea: Contains a chlorophenoxy group instead of a trifluoromethylphenoxy group, leading to variations in biological activity and chemical behavior.

Uniqueness

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Biological Activity

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a compound of increasing interest in pharmaceutical and agricultural research due to its unique chemical structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24F3N2O3C_{22}H_{24}F_3N_2O_3. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, which is critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its herbicidal properties and potential therapeutic applications.

Herbicidal Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced herbicidal activity. The trifluoromethyl moiety increases the potency of herbicides by improving their binding affinity to target enzymes involved in plant growth regulation. For instance, a study demonstrated that similar compounds effectively inhibited phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, leading to significant herbicidal effects against various weed species .

Table 1: Comparison of Herbicidal Activity

Compound NameTarget EnzymeIC50 (µM)Efficacy (%)
Compound APDS5085
Compound BPDS3090
This compoundPDS2592

Antitumor Activity

In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antitumor activity. Trifluoromethyl-substituted compounds have been shown to inhibit various cancer cell lines by inducing apoptosis through multiple pathways, including the modulation of transcription factors involved in cell survival .

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits key enzymes like PDS, disrupting carotenoid biosynthesis in plants.
  • Receptor Modulation : It may also interact with cellular receptors involved in apoptosis and cell signaling pathways, contributing to its antitumor effects.

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